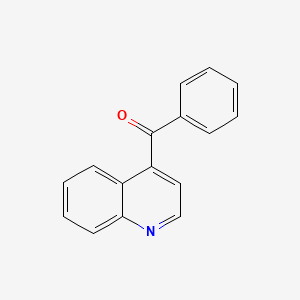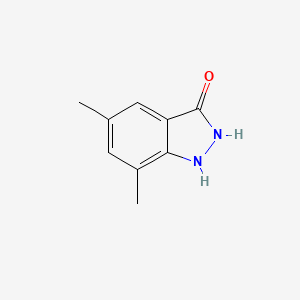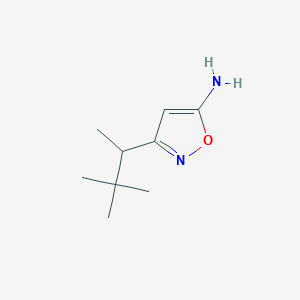
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
Overview
Description
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is a fascinating compound, with a structure that combines elements from various functional groups, making it a point of interest in chemical research. This compound's unique structure contributes to its diverse reactivity and wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves a multi-step process. Typically, it starts with the preparation of the core cyclopent-1-en-1-yl structure, followed by the introduction of the tetrahydro-2H-pyran-2-yl group. This can be achieved through a sequence of reactions including cyclization, oxidation, and esterification, often under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: On an industrial scale, the production involves the same principles but optimized for higher yields and efficiency. This might involve the use of flow chemistry to control reaction times and temperatures more precisely, and the employment of catalysts to speed up reaction rates and improve selectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to form the corresponding carboxylic acids or ketones.
Reduction: : It can be reduced to alcohols or other reduced derivatives.
Substitution: : The presence of ester and ether groups makes it susceptible to nucleophilic substitution reactions.
Oxidizing agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution conditions: : Generally performed in the presence of bases or acids depending on the nature of the nucleophile.
From oxidation: : Carboxylic acids, Ketones
From reduction: : Alcohols
From substitution: : Various ester and ether derivatives
Scientific Research Applications
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is used extensively in scientific research, including:
Chemistry: : As an intermediate in organic synthesis and study of reaction mechanisms.
Biology: : In the modification of biomolecules for research purposes.
Industry: : Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its functional groups. The ester and ether linkages allow for interactions with biological molecules, potentially inhibiting enzymes or interfering with molecular pathways. Its reactivity is often leveraged in synthetic applications to create more complex molecules.
Comparison with Similar Compounds
Methyl 7-(5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can be compared with other similar esters and cyclic compounds:
Methyl 7-oxoheptanoate: : Lacks the tetrahydro-2H-pyran-2-yl group, making it less complex.
Ethyl 3-oxo-4-penten-1-oate: : A smaller ester with less steric hindrance.
Cyclopentanone derivatives: : Share the core cyclopentanone structure but differ in their substituents.
This compound stands out due to its unique combination of functional groups and its resulting chemical behavior, setting it apart from its simpler analogs.
Properties
IUPAC Name |
methyl 7-[3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]hept-5-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h2,4,12,15,18H,3,5-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKRCABVOSBFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC=CCC1=CC(CC1=O)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711004 | |
| Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42542-01-8 | |
| Record name | Methyl 7-{3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60711004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B1642028.png)









![1-(Thieno[2,3-b]pyridin-6-yl)ethanone](/img/structure/B1642072.png)


